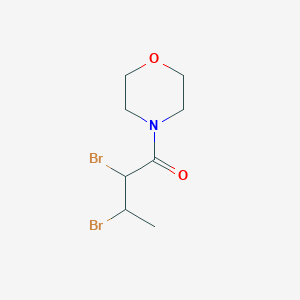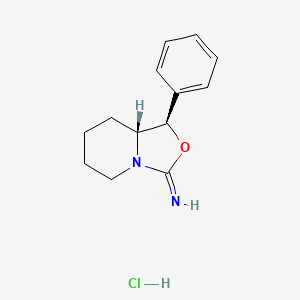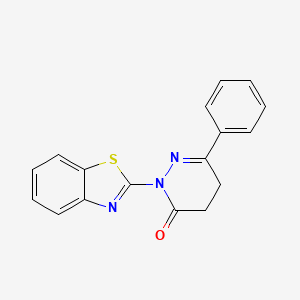![molecular formula C16H11N3S B12807899 1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole CAS No. 137015-79-3](/img/structure/B12807899.png)
1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- is a heterocyclic compound that contains both benzimidazole and thiazole rings. This compound is of significant interest due to its diverse pharmaceutical and biological applications. It is known for its potential in medicinal chemistry, particularly for its anti-cancer, anti-microbial, and anti-viral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- involves a visible-light-mediated one-pot synthesis. This method uses 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid in aqueous ethanol medium under visible light irradiation at room temperature. The reaction is facilitated by a simple household compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the green synthesis approach mentioned above offers a promising route for large-scale production. This method is cost-effective, environmentally friendly, and provides high yields under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-microbial, and anti-viral properties.
Medicine: It has potential therapeutic applications, particularly as an anti-cancer and anti-viral agent.
Industry: The compound is used in the development of new pharmaceuticals and functional materials.
Mecanismo De Acción
The mechanism of action of benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as reverse transcriptase, which is crucial for the replication of viruses like HIV. It also interferes with cellular processes in cancer cells, leading to apoptosis (programmed cell death) .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]benzimidazoles: These compounds share a similar structure but differ in the position of the thiazole ring.
Benzimidazole derivatives: These compounds have a benzimidazole core but lack the thiazole ring.
Uniqueness
Benzonitrile, 3-(1H,3H-thiazolo(3,4-a)benzimidazol-1-yl)- is unique due to its combined benzimidazole and thiazole rings, which contribute to its diverse biological activities. This dual-ring structure enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
137015-79-3 |
|---|---|
Fórmula molecular |
C16H11N3S |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
3-(1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazol-1-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3S/c17-9-11-4-3-5-12(8-11)16-19-14-7-2-1-6-13(14)18-15(19)10-20-16/h1-8,16H,10H2 |
Clave InChI |
IUXOVSWNHQLVOW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC(=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)


